4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine
Overview
Description
4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a benzoyl group containing a tetrazole moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
It’s known that similar compounds can bind to their targets, leading to changes in the target’s function .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antimicrobial activity .
Action Environment
Similar compounds are known to be stable under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from aromatic nitriles using sodium azide in the presence of zinc salts as catalysts. This reaction proceeds readily in water and can be facilitated by microwave irradiation for higher yields.
Benzoylation: The benzoyl group can be introduced through the reaction of the tetrazole with benzoyl chloride in the presence of a base such as triethylamine.
Piperidine Substitution: The final step involves the substitution of the piperidine ring with the benzyl and benzoyl-tetrazole groups. This can be achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the tetrazole formation and benzoylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and benzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzoyl chloride in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzyl and benzoyl groups.
Reduction: Reduced forms of the tetrazole and benzoyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: The compound’s interactions with biological targets such as enzymes and receptors are of interest for understanding its mechanism of action.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar in structure but contains a triazole ring instead of a tetrazole ring.
1-substituted 1H-1,2,3,4-tetrazole compounds: These compounds share the tetrazole moiety but differ in the substituents attached to the tetrazole ring.
Uniqueness
4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine is unique due to its combination of a piperidine ring with both benzyl and benzoyl-tetrazole substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[4-(tetrazol-1-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(18-6-8-19(9-7-18)25-15-21-22-23-25)24-12-10-17(11-13-24)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDRNIBTJFLMIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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